molecular formula C19H24ClN3OS B6137132 N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

カタログ番号 B6137132
分子量: 377.9 g/mol
InChIキー: JRVZQACBTQCDSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

作用機序

TAK-659 is a selective inhibitor of BTK, a protein kinase that plays a crucial role in the development and activation of B cells. BTK is involved in the downstream signaling of the B cell receptor (BCR) and is essential for the survival and proliferation of B cells. Inhibition of BTK by TAK-659 leads to the suppression of B cell activation and proliferation, resulting in the inhibition of B cell-mediated immune responses.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of BTK by TAK-659 leads to the suppression of B cell activation and proliferation, resulting in the inhibition of B cell-mediated immune responses. TAK-659 has also been shown to inhibit the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. In addition, TAK-659 has been shown to have anti-tumor effects in preclinical studies, which may be attributed to its ability to inhibit B cell activation and proliferation.

実験室実験の利点と制限

One of the main advantages of TAK-659 is its selectivity for BTK, which makes it a promising candidate for the treatment of B cell-mediated diseases. TAK-659 has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, there are some limitations associated with the use of TAK-659 in lab experiments. For example, the long-term effects of TAK-659 on B cell function and survival are not well understood. In addition, the potential side effects of TAK-659 on other immune cells and organ systems need to be further investigated.

将来の方向性

There are several future directions for the research and development of TAK-659. One area of research is the investigation of the long-term effects of TAK-659 on B cell function and survival. Another area of research is the investigation of the potential side effects of TAK-659 on other immune cells and organ systems. In addition, further preclinical and clinical studies are needed to determine the efficacy and safety of TAK-659 in the treatment of various diseases, including B-cell malignancies and autoimmune diseases. Finally, the development of more potent and selective BTK inhibitors is an area of active research, which may lead to the discovery of new therapeutic agents for the treatment of B cell-mediated diseases.

合成法

The synthesis of TAK-659 involves a multi-step process that includes the reaction of 4-chlorobenzylamine with piperidine, followed by the reaction of the resulting intermediate with 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetic acid. The final product is obtained after purification using chromatography techniques. The synthesis of TAK-659 has been described in detail in a research article published by Takahashi et al. in 2016.

科学的研究の応用

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In particular, TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases such as rheumatoid arthritis and lupus. TAK-659 has also been shown to have potential applications in the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

特性

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3OS/c1-13-18(25-14(2)21-13)10-19(24)22-17-4-3-9-23(12-17)11-15-5-7-16(20)8-6-15/h5-8,17H,3-4,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVZQACBTQCDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NC2CCCN(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。